Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide
CAS No.:
Cat. No.: VC18792995
Molecular Formula: C24H26BO3P
Molecular Weight: 404.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26BO3P |
---|---|
Molecular Weight | 404.2 g/mol |
IUPAC Name | 2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |
Standard InChI Key | HANDWSPHZZYTSE-UHFFFAOYSA-N |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Architecture and Structural Features
Core Molecular Framework
The compound combines three distinct moieties:
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group providing boronic ester functionality
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A central benzene ring serving as structural scaffold
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A diphenylphosphine oxide group imparting stereoelectronic effects
The IUPAC name, 2-(3-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects this arrangement . X-ray crystallography data remains unavailable due to challenges in conformer generation from unsupported MMFF94s parameters .
Spectroscopic Identifiers
Critical structural validation comes from:
Synthetic Methodologies
Lithiation-Borylation Approach
A low-temperature route employs n-butyllithium activation:
Palladium-Catalyzed Cross-Coupling
Superior yields emerge from Pd-mediated synthesis:
Physicochemical Profile
Solubility and Partitioning
Property | Value (Method) |
---|---|
Water Solubility | 0.0234 mg/mL (ESOL) |
Log P (Consensus) | 2.27 |
TPSA | 31.35 Ų |
GI Absorption | High probability |
BBB Permeation | Likely |
Thermal Stability
While explicit melting/boiling points are unreported, the dioxaborolane ring typically decomposes above 200°C. Phosphine oxide groups enhance thermal resilience compared to non-oxidized phosphines .
Reactivity and Functionalization
Boron-Centered Reactivity
The dioxaborolane moiety enables Suzuki-Miyaura couplings, evidenced by its use in synthesizing biaryl systems . The protected boronic acid form prevents premature hydrolysis while maintaining cross-coupling capacity.
Phosphorus-Ligated Effects
The electron-withdrawing phosphine oxide group:
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Deactivates the aromatic ring toward electrophilic substitution
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Stabilizes adjacent negative charges through P=O dipole interactions
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Provides hydrogen-bond acceptor sites influencing crystal packing
Biological and Material Applications
Pharmaceutical Intermediate
Structural analogs appear in:
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Kinase inhibitor scaffolds (pyridine linkage)
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Antibiotic conjugates (boron-mediated target binding)
Materials Science Utility
Potential uses include:
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OLED charge transport layers (phosphine oxide as electron-accepting unit)
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Metal-organic framework (MOF) linkers via boron-oxygen coordination
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Polymer cross-linking agents through boronic ester dynamics
Hazard Code | Risk Statement |
---|---|
H302 | Harmful if swallowed |
H315/H319 | Causes skin/eye irritation |
H335 | May cause respiratory irritation |
Protective Measures
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